Bis[2-(4-methylphenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide
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Overview
Description
BIS[2-(4-METHYLPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE is a complex organic compound that belongs to the class of dibenzothiophene derivatives This compound is characterized by its unique structure, which includes a dibenzothiophene core with two oxoethyl groups and two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS[2-(4-METHYLPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dibenzothiophene Core: The dibenzothiophene core is synthesized through a series of cyclization reactions involving sulfur-containing precursors.
Introduction of Oxoethyl Groups: The oxoethyl groups are introduced via Friedel-Crafts acylation reactions using 4-methylbenzoyl chloride and aluminum chloride as a catalyst.
Carboxylation: The final step involves the carboxylation of the dibenzothiophene core to introduce the carboxylate groups. This is typically achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
BIS[2-(4-METHYLPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted aromatic compounds.
Scientific Research Applications
BIS[2-(4-METHYLPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of BIS[2-(4-METHYLPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: A simpler analog with a similar core structure but lacking the oxoethyl and carboxylate groups.
Dibenzothiophene Sulfone: Contains sulfone groups instead of oxoethyl groups.
Dibenzothiophene Dicarboxylate: Similar structure but without the oxoethyl groups.
Uniqueness
BIS[2-(4-METHYLPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE is unique due to the presence of both oxoethyl and carboxylate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C32H24O8S |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
bis[2-(4-methylphenyl)-2-oxoethyl] 5,5-dioxodibenzothiophene-3,7-dicarboxylate |
InChI |
InChI=1S/C32H24O8S/c1-19-3-7-21(8-4-19)27(33)17-39-31(35)23-11-13-25-26-14-12-24(16-30(26)41(37,38)29(25)15-23)32(36)40-18-28(34)22-9-5-20(2)6-10-22/h3-16H,17-18H2,1-2H3 |
InChI Key |
OUKBWWUXDBKNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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